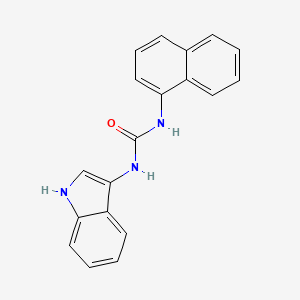

1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea

CAS No.: 899990-06-8

Cat. No.: VC4967058

Molecular Formula: C19H15N3O

Molecular Weight: 301.349

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899990-06-8 |

|---|---|

| Molecular Formula | C19H15N3O |

| Molecular Weight | 301.349 |

| IUPAC Name | 1-(1H-indol-3-yl)-3-naphthalen-1-ylurea |

| Standard InChI | InChI=1S/C19H15N3O/c23-19(22-18-12-20-16-10-4-3-9-15(16)18)21-17-11-5-7-13-6-1-2-8-14(13)17/h1-12,20H,(H2,21,22,23) |

| Standard InChI Key | TVRFIDKBOXMVDS-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CNC4=CC=CC=C43 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule features a urea bridge (-NH-C(=O)-NH-) connecting two aromatic systems: a 1H-indol-3-yl group and a naphthalen-1-yl group. The indole moiety contributes a bicyclic structure with a pyrrole ring fused to a benzene ring, while the naphthalene system provides a planar, polycyclic aromatic hydrocarbon. This arrangement creates a conjugated system that may influence electronic properties and intermolecular interactions.

The IUPAC name, 1-(1H-indol-3-yl)-3-naphthalen-1-ylurea, reflects the substitution pattern on the urea core. X-ray crystallography data for this specific compound remains unreported, but analogous diarylureas exhibit coplanar arrangements of aromatic rings relative to the urea plane, stabilized by intramolecular hydrogen bonding .

Physicochemical Profile

Key properties include:

-

Solubility: Limited aqueous solubility, typical of polyaromatic urea derivatives.

-

logP: Predicted to be ~3.5–4.2 (ChemAxon calculations), indicating moderate lipophilicity.

-

Hydrogen Bonding: Two NH groups in the urea core serve as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor.

A comparative analysis of related compounds reveals how structural variations impact physicochemical behavior (Table 1).

Table 1: Structural and Property Comparison of Selected Urea Derivatives

Synthetic Methodologies

Conventional Urea Synthesis

The preparation of diarylureas typically involves:

-

Isocyanate Route: Reaction of an aryl amine with phosgene or equivalent to generate an isocyanate, followed by coupling with a second amine.

-

Carbamate Intermediate: Use of carbamoyl chlorides in nucleophilic substitution reactions with aromatic amines .

For 1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea, a plausible pathway employs 1-naphthyl isocyanate and 1H-indol-3-amine under anhydrous conditions (e.g., chloroform or THF), catalyzed by bases like triethylamine.

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

-

Low yields in traditional batch synthesis (<50%).

-

Solubility challenges complicating purification.

Proposed solutions:

-

Microwave-assisted synthesis: Reduce reaction times and improve homogeneity.

-

Cocrystallization: Enhance bioavailability via salt or co-crystal formation.

Target Validation

Priority assays should assess:

-

CB1/CB2 receptor binding affinity (radioligand displacement).

-

TS inhibitory activity (fluorometric enzyme assays).

-

Cytotoxicity profiles across NCI-60 cell lines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume